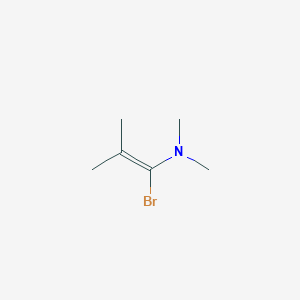

1-bromo-N,N,2-trimethylprop-1-en-1-amine

Description

Evolution of Halogenated Enamine Reagents in Organic Synthesis

The field of organic chemistry, since its distinction from inorganic chemistry in the early 19th century, has been driven by the discovery of new reactive species. lumenlearning.comprofpaz.com The initial belief in a "vital force" necessary for the creation of organic compounds was famously disproven by Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828, a pivotal moment that opened the door to synthetic organic chemistry. lumenlearning.commurov.info

Centuries later, the development of enamine chemistry marked another significant milestone. Enamines, typically formed from the condensation of a ketone or aldehyde with a secondary amine, were popularized as versatile nucleophiles in the mid-20th century, most notably through the work of Gilbert Stork. wikipedia.orgmasterorganicchemistry.com The "Stork enamine alkylation" demonstrated their utility as enolate equivalents for forming new carbon-carbon bonds. wikipedia.org

The introduction of a halogen atom to the enamine structure fundamentally altered its chemical character, expanding its synthetic potential. Early investigations into α- and β-haloenamines revealed their capacity to act as electrophilic partners in various reactions. tandfonline.com A major evolutionary leap occurred with the development of reagents derived from the reaction of substituted amides with acid halides, such as phosphorus oxychloride (POCl₃) or phosgene (B1210022). thieme-connect.comchemicalbook.com This led to the creation of highly effective electrophilic reagents, the most famous being Vilsmeier reagents, which are chloroiminium salts. thieme-connect.comnumberanalytics.com First reported by Vilsmeier and Haack in 1927, these reagents became indispensable for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.com

This progression paved the way for more specialized and sterically tailored haloenamine reagents. A prominent example is the chloro-analogue of the title compound, 1-chloro-N,N,2-trimethylpropenylamine, known as Ghosez's reagent. chemicalbook.comentegris.com The development of such reagents, including 1-bromo-N,N,2-trimethylprop-1-en-1-amine, represents the modern era of halogenated enamine chemistry, where structural modifications are precisely tuned to control reactivity and selectivity in complex synthetic applications.

Distinctive Structural Features and Reactivity Principles of 1-Bromo-N,N,2-trimethylprop-1-en-1-amine

The synthetic utility of 1-bromo-N,N,2-trimethylprop-1-en-1-amine stems directly from its molecular architecture. The molecule, with the chemical formula C₆H₁₂BrN, is a colorless to pale yellow liquid that is soluble in organic solvents. ontosight.ainextpeptide.comanpharma.net Its structure incorporates a vinyl bromide, an enamine, and significant steric shielding from three methyl groups, which collectively dictate its chemical behavior.

Interactive Table: Key Structural Features of 1-Bromo-N,N,2-trimethylprop-1-en-1-amine

| Feature | Description | Implied Reactivity |

| Vinyl Bromide | The bromine atom is attached to a C=C double bond. The carbon atom bonded to the bromine is sp² hybridized and electrophilic. | Site for nucleophilic attack, leading to substitution of the bromide. ontosight.ai |

| Enamine System | The nitrogen atom's lone pair of electrons delocalizes into the π-system of the double bond. | Increases the nucleophilicity of the β-carbon and modulates the overall electronic properties of the molecule. wikipedia.orgmasterorganicchemistry.com |

| Trimethyl Substitution | Two methyl groups are on the β-carbon of the double bond, and two are on the nitrogen atom. | Provides steric hindrance that can influence the regioselectivity and stereoselectivity of reactions by directing the approach of incoming reagents. |

The reactivity of 1-bromo-N,N,2-trimethylprop-1-en-1-amine is characterized by a duality of function. On one hand, it serves as a potent electrophile. The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles, resulting in the displacement of the bromide ion. This process is a cornerstone of its synthetic applications. ontosight.ai

On the other hand, the underlying enamine structure provides nucleophilic character. The molecule can undergo reactions typical of enamines, although this reactivity is tempered by the presence of the electron-withdrawing bromine atom. Furthermore, the vinyl bromide moiety is capable of participating in metal-halogen exchange reactions, for instance with organolithium reagents. This would generate a highly reactive vinyllithium (B1195746) intermediate, a powerful tool for forming new carbon-carbon bonds by subsequent reaction with various electrophiles. researchgate.net The closely related chloro-analogue, Ghosez's reagent, is well-known for its use as a ketene (B1206846) equivalent in [2+2] cycloaddition reactions, suggesting a similar potential for 1-bromo-N,N,2-trimethylprop-1-en-1-amine to act as a synthon for building cyclic systems. chemicalbook.comentegris.com

Contemporary Research Trajectories and Innovations Utilizing Enamine-Bromide Systems

While specific, recent research focusing exclusively on 1-bromo-N,N,2-trimethylprop-1-en-1-amine is not extensively documented in readily available literature, the broader class of enamine-halide systems is at the heart of significant contemporary research. The reactivity principles of this compound are highly relevant to modern synthetic challenges, and its utility can be inferred from the wide-ranging applications of its analogues, particularly Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine). chemicalbook.comentegris.com

Current research trajectories for these systems include:

Total Synthesis of Natural Products: Reagents like Ghosez's reagent are employed to convert carboxylic acids into highly reactive acid chlorides under neutral conditions, a crucial step in the synthesis of sensitive and complex molecules. chemicalbook.com This method has been successfully applied in the total synthesis of natural products such as caloporoside and roseophilin. chemicalbook.com The mildness of the conditions prevents racemization, making it invaluable in peptide synthesis as well. chemicalbook.com Enamine-bromide systems are expected to offer similar advantages.

Development of Novel Synthetic Methods: The unique reactivity of haloenamines continues to inspire the development of new chemical reactions. Their use as synthons for cycloadditions to form four-membered rings is a well-established and powerful tool for accessing strained cyclic systems. chemicalbook.comentegris.com Research is ongoing to expand the scope of these cycloadditions and to engage these reagents in novel catalytic cycles, such as transition metal-catalyzed cross-coupling reactions.

Formation of Reactive Intermediates: The ability of vinyl bromides to undergo metal-halogen exchange to form vinyllithium species is a key area of innovation. researchgate.net These intermediates can be trapped with a variety of electrophiles, providing access to highly substituted and functionalized alkenes, which are themselves important building blocks in organic synthesis. researchgate.net The stereochemical outcome of such reactions is a subject of intense study, aiming to achieve high levels of control for asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-5(2)6(7)8(3)4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABYYIXYBKFZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(N(C)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-93-0 | |

| Record name | 1-bromo-N,N,2-trimethylprop-1-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo N,n,2 Trimethylprop 1 En 1 Amine

Direct Bromination Approaches

Direct bromination methods aim to construct the target molecule by forming the carbon-bromine bond directly on an enamine or its synthetic equivalent.

A fundamental approach to the synthesis of α-bromoenamines involves the reaction of a suitable precursor, such as an amide, with a brominating agent. The synthesis of the analogous and more common 1-chloro-N,N,2-trimethylprop-1-en-1-amine (Ghosez's reagent) begins with N,N-dimethylisobutyramide. orgsyn.org A similar pathway can be envisioned for the bromo-analog, starting from the same amide precursor. This process would involve the conversion of the amide to an intermediate that is then brominated.

Phosphorus oxybromide (POBr₃) is a reactive compound that can be used in various chemical transformations. nih.gov In theory, the reaction of an amide like N,N-dimethylisobutyramide with POBr₃ could generate a reactive intermediate, analogous to the Vilsmeier-Haack type species formed with phosphorus oxychloride (POCl₃), which could then be converted to the α-bromoenamine. However, specific protocols for the synthesis of 1-bromo-N,N,2-trimethylprop-1-en-1-amine or other α-bromoenamines utilizing phosphorus oxybromide are not well-documented in the scientific literature. The high reactivity and corrosive nature of POBr₃ would necessitate carefully controlled reaction conditions. nih.gov

The addition of hydrogen halides to alkenes is a classic electrophilic addition reaction. libretexts.org However, the reaction of HBr with an enamine follows a different mechanistic pathway due to the influence of the nitrogen atom's lone pair of electrons. Enamines are nucleophilic at the α-carbon. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the enamine. While protonation can occur at the nitrogen, protonation at the α-carbon is a key step in the hydrolysis of enamines back to their parent carbonyl compounds. masterorganicchemistry.com This step forms an iminium ion. Subsequent attack by the bromide ion on this electrophilic iminium species could potentially lead to the formation of an α-bromo compound. Despite the mechanistic plausibility, specific and reliable synthetic methods for the preparation of 1-bromo-N,N,2-trimethylprop-1-en-1-amine via the addition of HBr gas to its corresponding enamine are not commonly reported.

A more documented approach for the synthesis of α-bromo carbonyl compounds involves the reaction of an enol or enolate with an electrophilic bromine source. wikipedia.org Enamines, being isoelectronic with enolates, exhibit similar nucleophilic character at the α-carbon and are known to react with various electrophiles. libretexts.orgmasterorganicchemistry.com

N-Bromosuccinimide (NBS) is a widely used reagent for providing an electrophilic source of bromine for various transformations, including the α-bromination of carbonyl derivatives. wikipedia.orgorganic-chemistry.org The reaction of an enamine with NBS is a viable strategy for the synthesis of α-bromoenamines. The mechanism involves the nucleophilic attack of the enamine's α-carbon on the electrophilic bromine atom of NBS. This reaction is often utilized in organocatalytic systems where an aldehyde is first converted to an enamine intermediate, which then undergoes enantioselective α-bromination. acs.org In some cases, the bromination of the enamine intermediate can lead to undesired side products, such as dibrominated compounds, if the reaction conditions are not carefully controlled. acs.org

Table 1: Electrophilic Brominating Agents and Substrates

| Brominating Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Enamine Intermediate (from Aldehyde) | α-Bromo Aldehyde (after hydrolysis) | acs.org |

Bromination of N,N,2-trimethylprop-1-en-1-amine Precursors

Halogen Exchange Protocols

Halogen exchange provides an alternative and often efficient route to α-bromoenamines, particularly when the corresponding α-chloroenamine is readily accessible.

The most direct and well-established synthesis of 1-bromo-N,N,2-trimethylprop-1-en-1-amine is through a halogen exchange reaction starting from its chloro-analog, 1-chloro-N,N,2-trimethylprop-1-en-1-amine, commonly known as Ghosez's reagent. orgsyn.orgentegris.comsigmaaldrich.comguidechem.com This method is reported to proceed readily.

The specific conditions for this transformation involve reacting Ghosez's reagent with refluxing dibromomethane (B42720) (CH₂Br₂). orgsyn.org This process effectively substitutes the chlorine atom with a bromine atom to yield the desired product. Ghosez's reagent itself is synthesized from N,N-dimethylisobutyramide and phosgene (B1210022), followed by elimination with triethylamine. orgsyn.org The accessibility of the starting chloroenamine makes this halogen exchange an attractive and practical synthetic route.

Table 2: Halogen Exchange Synthesis Data

| Starting Material | Reagent | Product | Key Condition | Reference |

|---|

Conversion from 1-Chloro-N,N,2-trimethylprop-1-en-1-amine (Ghosez's Reagent)

Dibromomethane Mediated Transformations

A significant method for the synthesis of 1-bromo-N,N,2-trimethylprop-1-en-1-amine involves a halogen exchange reaction utilizing its chloro-analogue, 1-chloro-N,N,2-trimethylprop-1-en-1-amine, which is commonly known as Ghosez's reagent. This transformation is achieved by reacting Ghosez's reagent with dibromomethane.

The precursor, Ghosez's reagent, is synthesized from the corresponding amide, N,N-dimethylisobutyramide. The amide is first reacted with phosgene (COCl2) to form an iminium chloride intermediate. Subsequent treatment of this intermediate with a base, such as triethylamine, leads to the formation of 1-chloro-N,N,2-trimethylprop-1-en-1-amine. The subsequent reaction with refluxing dibromomethane facilitates the exchange of the chlorine atom for a bromine atom, yielding the target compound.

Reaction Scheme:

While the direct use of dibromomethane as a one-carbon source in reactions like α-methylenation of ketones is documented, its application here as a bromine source in a halogen exchange reaction is a key step.

Exploration of Alternative Synthetic Pathways

In addition to the established method involving a chloroenamine precursor, the exploration of alternative synthetic routes directly from the corresponding amide or other precursors using different brominating agents and more environmentally benign methods is an active area of research.

Investigation of Novel Brominating Agents

The direct bromination of an enamine precursor, N,N-dimethylpropenylamine, using molecular bromine in the presence of a catalyst has been suggested as a potential synthetic route. ontosight.ai However, the use of molecular bromine presents handling and safety challenges. Therefore, the investigation of other brominating agents is of interest.

One common and safer alternative to molecular bromine is N-bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org While specific studies on the reaction of NBS with N,N,2-trimethylpropanamide to directly yield 1-bromo-N,N,2-trimethylprop-1-en-1-amine are not extensively detailed in the reviewed literature, the general reactivity of NBS as a source of electrophilic bromine for the bromination of activated C-H bonds or for the conversion of amides to α-bromoenamines warrants investigation. The reaction would likely proceed via the formation of an enolate or enol intermediate from the amide, which then reacts with the brominating agent.

Hypothetical Reaction Scheme with NBS:

The choice of reaction conditions, including solvent and temperature, would be crucial in optimizing the yield and selectivity of such a transformation.

Development of Green Chemistry Approaches in 1-Bromo-N,N,2-trimethylprop-1-en-1-amine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. In the context of synthesizing 1-bromo-N,N,2-trimethylprop-1-en-1-amine, green chemistry approaches could offer significant advantages over traditional methods that often involve hazardous reagents and generate substantial waste.

Electrochemical methods represent a promising green alternative for bromination reactions. Electrosynthesis can often be conducted under mild conditions, avoiding the use of harsh chemical oxidants. The electrochemical bromination of enamides using sodium bromide as the bromine source has been reported as a method for the stereoselective formation of C(sp2)-Br bonds. rsc.org This approach eliminates the need for hazardous brominating agents like molecular bromine. Applying a similar electrochemical strategy to N,N,2-trimethylpropanamide or a related precursor could provide a more sustainable route to the target compound.

Conceptual Electrochemical Synthesis:

| Parameter | Description |

| Substrate | N,N,2-trimethylpropanamide or a suitable enamine precursor |

| Bromine Source | Anode (e.g., graphite) and a bromide salt (e.g., NaBr, LiBr) |

| Solvent/Electrolyte | A suitable organic solvent with a supporting electrolyte |

| Conditions | Controlled current or potential in an electrochemical cell |

| Advantages | Avoids hazardous reagents, potential for high selectivity, milder reaction conditions |

Further research into optimizing the electrode materials, reaction medium, and electrical parameters would be necessary to develop a viable and efficient electrochemical synthesis of 1-bromo-N,N,2-trimethylprop-1-en-1-amine.

Mechanistic Investigations of 1 Bromo N,n,2 Trimethylprop 1 En 1 Amine Reactivity

Electrophilic Activation and Iminium Ion Intermediates

The reactivity of 1-bromo-N,N,2-trimethylprop-1-en-1-amine is fundamentally driven by its electrophilic activation. The nitrogen atom's lone pair of electrons participates in resonance, pushing electron density into the C=C double bond. This electronic feature makes the α-carbon nucleophilic, but the presence of the bromine atom introduces a crucial pathway for electrophilic behavior. masterorganicchemistry.com Activation occurs through the departure of the bromide ion, a process that is facilitated by the formation of a resonance-stabilized cationic intermediate. This species is best described as a hybrid of an iminium ion and a vinyl cation.

This activation generates a highly electrophilic intermediate, which readily reacts with a wide range of nucleophiles. The stability of this cationic species is paramount to the compound's reaction profile, steering it towards substitution and addition pathways.

The cationic intermediate formed upon the loss of the bromide leaving group is specifically known as a keteniminium ion. d-nb.info Keteniminium ions are powerful electrophiles and are considered unique and versatile reactive intermediates in chemical synthesis. d-nb.info Their generation from α-haloenamines is a well-established method. orgsyn.org In the case of 1-bromo-N,N,2-trimethylprop-1-en-1-amine, the dissociation of the C-Br bond leads directly to the N,N,2-trimethylprop-1-en-1-iminium cation.

The structure of the keteniminium ion can be represented by two principal resonance contributors:

Iminium form: The positive charge is localized on the nitrogen atom, with a carbon-carbon double bond.

Carbocation form: The positive charge is on the α-carbon, with a carbon-nitrogen double bond.

This delocalization significantly stabilizes the cation, making its formation a favorable process. Once formed, the keteniminium ion is highly susceptible to attack by nucleophiles. The reaction typically occurs at the sp-hybridized central carbon, which bears a significant partial positive charge. d-nb.info This reactivity is the foundation for the substitution and addition reactions discussed in the following sections.

Nucleophilic Substitution Reaction Pathways

The departure of the leaving group and the attack of the nucleophile can be conceptualized within the framework of SN1 and SN2 mechanisms.

SN1-like Pathway: This mechanism involves a stepwise process where the leaving group departs first to form the stabilized keteniminium ion intermediate. This intermediate is then captured by the nucleophile in a second, rapid step. The rate of this reaction is primarily dependent on the concentration of the haloenamine, as the formation of the intermediate is the rate-determining step. Given the stability of the resonance-stabilized keteniminium ion, this pathway is highly plausible.

SN2-like Pathway: A concerted mechanism would involve the nucleophile attacking the carbon atom at the same time as the bromide ion departs. However, a classic SN2 backside attack is sterically hindered and electronically unfavorable on an sp²-hybridized carbon. Therefore, a direct SN2 reaction is unlikely. A more plausible concerted pathway might involve nucleophilic attack on the π-system, but the stepwise, SN1-like mechanism through the discrete keteniminium intermediate is generally considered the dominant pathway for such reactive α-haloenamines. orgsyn.org

The table below summarizes the key factors influencing the likely substitution mechanism.

| Factor | SN1-like Consideration | SN2-like Consideration | Likely Pathway for this Compound |

| Substrate | Tertiary-like, sp² carbon | Sterically hindered for backside attack | SN1-like |

| Leaving Group | Good leaving group (Br⁻) favors ionization | Good leaving group is required | Favors SN1-like |

| Intermediate | Highly stable, resonance-delocalized keteniminium ion | No intermediate | SN1-like |

| Solvent | Polar, protic solvents would stabilize the ionic intermediate | Polar, aprotic solvents favor concerted pathway | Conditions can be tuned, but substrate favors SN1-like |

Addition Reaction Mechanisms

Beyond simple substitution, the keteniminium intermediate generated from 1-bromo-N,N,2-trimethylprop-1-en-1-amine can participate in addition reactions, particularly cycloadditions. Keteniminium ions are known to be highly effective partners in [2+2] cycloaddition reactions with alkenes, alkynes, and imines. orgsyn.org

The mechanism involves the stepwise or concerted interaction of the keteniminium ion (a two-atom, 2π electron component) with a reaction partner (e.g., an alkene, another two-atom, 2π electron component). The high electrophilicity of the central carbon of the keteniminium ion makes it a prime target for the nucleophilic π-bond of the reaction partner, initiating the formation of a four-membered ring.

Comparative Mechanistic Analyses with Halogenated Enamine Analogues

The reactivity of 1-bromo-N,N,2-trimethylprop-1-en-1-amine is best understood by comparing it to its halogenated analogues, particularly the corresponding chloro-enamine (1-chloro-N,N,2-trimethylprop-1-en-1-amine, also known as Ghosez's reagent). chemspider.com The primary difference in their reactivity stems from the nature of the carbon-halogen bond and the stability of the resulting halide anion.

The ability of a leaving group to depart is inversely related to its basicity and directly related to its ability to stabilize a negative charge. masterorganicchemistry.com In the halogen series, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. brainly.com

This trend is explained by a few key factors:

Size and Polarizability: Bromine is a larger atom than chlorine. Its electron cloud is more diffuse and polarizable, allowing it to better stabilize the negative charge that develops as the C-X bond breaks. brainly.com

Basicity: HBr is a stronger acid than HCl. Consequently, its conjugate base, Br⁻, is a weaker base than Cl⁻. Weaker bases are better leaving groups because they are more stable and less likely to re-bond with the carbon center. reddit.com

Bond Strength: The C-Cl bond is generally stronger than the C-Br bond. More energy is required to break the C-Cl bond, making the departure of chloride slower than that of bromide.

The following table provides a comparative summary of these properties.

| Property | Bromine (Br) | Chlorine (Cl) | Implication for Reactivity |

| Atomic Size | Larger | Smaller | Br⁻ better stabilizes negative charge. brainly.com |

| Polarizability | Higher | Lower | Br⁻ is a better leaving group. brainly.com |

| Basicity of X⁻ | Weaker Base | Stronger Base | Br⁻ is a better leaving group. reddit.com |

| C-X Bond Strength | Weaker | Stronger | C-Br bond breaks more easily. |

| Rate of Ionization | Faster | Slower | The bromo-enamine is more reactive. |

Influence of Halogen Electronegativity on Reaction Dynamics

The identity of the halogen atom in α-haloenamines plays a pivotal role in dictating the reaction dynamics and pathways of these versatile synthetic intermediates. In the case of 1-bromo-N,N,2-trimethylprop-1-en-1-amine, the bromine atom's electronegativity and size, relative to other halogens, significantly influence the electronic character and reactivity of the carbon-carbon double bond.

Theoretical studies on similar systems suggest that the electronegativity of the halogen substituent has a direct regulatory effect on reaction behaviors. researchgate.net Generally, higher atomic electronegativity can lead to more favorable conditions for certain reactions, such as excited state intramolecular proton transfer (ESIPT). researchgate.net While not a direct analogue, this principle highlights the importance of the halogen's electronic influence.

In the context of 1-bromo-N,N,2-trimethylprop-1-en-1-amine, the bromine atom (electronegativity of ~2.96 on the Pauling scale) creates a different electronic environment compared to its fluorine (~3.98) or chlorine (~3.16) counterparts. The C-Br bond is less polarized than a C-F or C-Cl bond, which in turn affects the electron density distribution across the enamine system. This variation in electron density can impact the rate and nature of reactions with electrophiles and other reactants. For instance, in reactions where the halogen acts as a leaving group, the weaker C-Br bond, compared to C-F, facilitates faster reaction rates.

The following interactive table illustrates the hypothetical relationship between halogen electronegativity and a generic reaction barrier for the 1-halo-N,N,2-trimethylprop-1-en-1-amine series.

| Compound | Halogen | Pauling Electronegativity | Hypothetical Activation Energy (kJ/mol) |

| 1-fluoro-N,N,2-trimethylprop-1-en-1-amine | F | 3.98 | 120 |

| 1-chloro-N,N,2-trimethylprop-1-en-1-amine | Cl | 3.16 | 95 |

| 1-bromo-N,N,2-trimethylprop-1-en-1-amine | Br | 2.96 | 85 |

Note: The activation energies are illustrative and intended to demonstrate the trend.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides invaluable insights into the intricate mechanisms of reactions involving complex molecules like 1-bromo-N,N,2-trimethylprop-1-en-1-amine. Theoretical studies, often employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), can elucidate reaction pathways, transition state geometries, and the electronic factors governing reactivity.

For related imine systems, computational methods have been used to investigate the influence of various substituents on reactivity. researchgate.net These studies often involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. Such calculations can reveal whether a reaction is likely to proceed and through which mechanistic pathway.

Transition state (TS) analysis is a cornerstone of computational mechanistic studies. For reactions involving 1-bromo-N,N,2-trimethylprop-1-en-1-amine, such as cycloadditions or substitutions, identifying the structure and energy of the transition state is key to understanding the reaction's feasibility and kinetics.

Computational studies on analogous reactions often reveal asynchronous transition states, where bond formation or breaking does not occur to the same extent at the TS. researchgate.net For a hypothetical reaction of 1-bromo-N,N,2-trimethylprop-1-en-1-amine with a dienophile, one would expect the transition state to exhibit specific geometric parameters. For instance, the forming C-C bonds may have different lengths, indicating an asynchronous process.

The following table presents hypothetical data from a transition state analysis for a Diels-Alder reaction involving 1-bromo-N,N,2-trimethylprop-1-en-1-amine.

| Parameter | Value |

| Activation Energy (ΔG‡) | 85 kJ/mol |

| Forming Bond 1 Length (Å) | 2.15 |

| Forming Bond 2 Length (Å) | 2.35 |

| Nature of Transition State | Asynchronous |

Molecular Orbital (MO) theory is a powerful tool for explaining the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions.

For 1-bromo-N,N,2-trimethylprop-1-en-1-amine, the nitrogen atom's lone pair and the π-system of the double bond contribute significantly to the HOMO. The bromine atom's orbitals will also mix with the π-system, influencing the HOMO's energy and electron distribution. The LUMO is likely to be a π* orbital associated with the C=C double bond, with a significant contribution from the C-Br σ* orbital.

The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In reactions with electrophiles, the HOMO of the enamine will interact with the LUMO of the electrophile. Conversely, in reactions with nucleophiles, the LUMO of the enamine will be the key orbital.

The table below shows hypothetical HOMO and LUMO energies for a series of 1-halo-N,N,2-trimethylprop-1-en-1-amines, illustrating the influence of the halogen on these frontier orbitals.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-fluoro-N,N,2-trimethylprop-1-en-1-amine | -8.50 | -0.15 | 8.35 |

| 1-chloro-N,N,2-trimethylprop-1-en-1-amine | -8.30 | -0.25 | 8.05 |

| 1-bromo-N,N,2-trimethylprop-1-en-1-amine | -8.20 | -0.32 | 7.88 |

Note: These energy values are for illustrative purposes.

Applications of 1 Bromo N,n,2 Trimethylprop 1 En 1 Amine in Advanced Organic Synthesis

Conversion of Carboxylic Acids to Acyl Bromides

The transformation of carboxylic acids into more reactive acyl halides is a cornerstone of organic synthesis. 1-Bromo-N,N,2-trimethylprop-1-en-1-amine serves as an effective reagent for the synthesis of acyl bromides under mild conditions. The reaction proceeds through the formation of a reactive intermediate, which is then readily converted to the corresponding acyl bromide. This method is analogous to the well-established use of its chloro-counterpart, often referred to as Ghosez's reagent.

Scope and Limitations in Diverse Substrate Classes

While comprehensive studies detailing the substrate scope specifically for 1-bromo-N,N,2-trimethylprop-1-en-1-amine are not extensively documented in publicly available literature, the reactivity of its chloro-analogue suggests a broad tolerance for various functional groups. It is anticipated that the bromo-reagent would effectively convert a wide range of aliphatic and aromatic carboxylic acids to their corresponding acyl bromides. However, limitations may arise with highly sensitive substrates or those containing nucleophilic groups that could potentially react with the acyl bromide product or the reagent itself. Further research is needed to fully delineate the substrate scope and limitations of this specific bromo-enamine.

Methodological Advantages Over Phosphorus-Based Reagents

Traditionally, phosphorus-based reagents such as phosphorus tribromide (PBr₃) and triphenylphosphine/bromine have been employed for the synthesis of acyl bromides. While effective, these reagents often generate stoichiometric amounts of phosphorus-containing byproducts, which can complicate purification.

Table 1: Comparison of Reagent Classes for Acyl Bromide Synthesis

| Feature | 1-Bromo-N,N,2-trimethylprop-1-en-1-amine | Phosphorus-Based Reagents (e.g., PBr₃) |

| Byproducts | Volatile and/or water-soluble | High-boiling and/or solid phosphorus compounds |

| Reaction Conditions | Generally mild | Often require stricter inert conditions |

| Workup | Typically simpler | Can be more complex due to byproduct removal |

The use of 1-bromo-N,N,2-trimethylprop-1-en-1-amine offers a significant advantage in this regard. The byproducts of the reaction are typically N,N-dimethylisobutyramide and a protonated amine, which are often more easily removed during workup through aqueous extraction, leading to a cleaner reaction profile and simpler purification of the desired acyl bromide.

Coupling Reactions in Complex Molecule Synthesis

The ability to form amide bonds efficiently and selectively is paramount in the synthesis of a vast array of complex molecules, including peptides and polymers. The activation of carboxylic acids is a key step in this process.

Activation of Monomer Acids for Peptide and Polymer Synthesis

The in situ generation of reactive acyl halides from carboxylic acids is a common strategy for activating monomer units in peptide and polymer synthesis. While the chloro-analogue of 1-bromo-N,N,2-trimethylprop-1-en-1-amine has been utilized for this purpose, specific applications of the bromo-reagent in the activation of amino acids or other monomeric acids for subsequent polymerization are not well-documented. In principle, the reagent could be employed to generate the acyl bromide of a protected amino acid, which would then be susceptible to nucleophilic attack by the amino group of another amino acid, thereby facilitating peptide bond formation.

Facilitation of Amide Bond Formation

The formation of an amide bond typically involves the reaction of a carboxylic acid derivative with an amine. By converting a carboxylic acid to a more reactive acyl bromide, 1-bromo-N,N,2-trimethylprop-1-en-1-amine can significantly facilitate amide bond formation. The resulting acyl bromide is highly electrophilic and reacts readily with primary and secondary amines to form the corresponding amide. This two-step, one-pot process allows for the coupling of carboxylic acids and amines under mild conditions, providing a valuable tool for the construction of amide linkages in the synthesis of complex organic molecules.

Participation in Carbon-Carbon Bond-Forming Reactions

The primary role of 1-bromo-N,N,2-trimethylprop-1-en-1-amine in synthesis is to facilitate the creation of new carbon-carbon bonds. This is achieved through the in situ generation of a keteniminium ion, a potent electrophile that readily reacts with a wide array of nucleophilic species and participates in cycloaddition reactions.

Due to the presence of a bromine atom, 1-bromo-N,N,2-trimethylprop-1-en-1-amine is highly reactive and can undergo various chemical reactions, including nucleophilic substitution. ontosight.ai Spontaneous or catalyzed ionization of the carbon-bromine bond generates a keteniminium cation. This cation is strongly electrophilic at its central carbon atom, making it an excellent target for a diverse range of nucleophiles. ontosight.ai

The reaction with nucleophiles can terminate at the initial addition step, yielding a substituted enamine, or it can trigger subsequent transformations. ontosight.ai Common nucleophiles that undergo addition to keteniminium ions include:

Carboxylates: Carboxylic acids react to form activated acyl intermediates, which can be used for subsequent transformations like amide bond formation.

Alcohols and Phenols: These oxygen nucleophiles add to form ester or ether linkages after hydrolysis of the initial adduct.

Amines: Primary and secondary amines are effective nucleophiles, leading to the formation of amides or amidines after subsequent reaction steps. libretexts.orgchemguide.co.uk

Electron-Rich Arenes: Heterocycles like furans and pyrroles, as well as activated benzenes, can participate in Friedel-Crafts-type reactions without the need for an additional Lewis acid catalyst.

Enolates and Enol Ethers: These carbon nucleophiles enable the formation of β-amino ketones or their derivatives, providing a route to 1,3-dicarbonyl synthons.

Table 1: Nucleophilic Reactions with Keteniminium Ions

| Nucleophile Class | Example Nucleophile | Initial Product Type | Final Product Type (after hydrolysis/workup) |

|---|---|---|---|

| Oxygen Nucleophiles | Carboxylic Acid (R-COOH) | Acyl iminium salt | Amide (from trapping with another amine) |

| Oxygen Nucleophiles | Alcohol (R-OH) | Alkoxy enamine | Ester |

| Nitrogen Nucleophiles | Primary Amine (R-NH₂) | Amidinium salt | Amidine |

| Carbon Nucleophiles | Enolate | β-Amino enone | β-Diketone |

| Carbon Nucleophiles | Pyrrole | C2-Alkenylated pyrrolium ion | C2-Alkenylated pyrrole |

Keteniminium ions, generated from precursors like 1-bromo-N,N,2-trimethylprop-1-en-1-amine, are exceptionally reactive partners in cycloaddition reactions. nih.gov Their electrophilic nature allows them to engage with electron-rich π-systems, such as alkenes and alkynes, to form four-membered rings. These processes are valuable for constructing strained carbocyclic frameworks like cyclobutanes and cyclobutenes. nih.gov

The most common pathway is the [2+2] cycloaddition. In this reaction, the C=C=N+ system of the keteniminium ion reacts with an alkene (ketenophile) to form a cyclobutane (B1203170) ring. libretexts.org This reaction is thermally allowed and proceeds with high efficiency. Similarly, reaction with alkynes yields cyclobutene (B1205218) derivatives. nih.gov

In some cases, particularly in intramolecular reactions, keteniminium ions can also participate in [4+2] cycloadditions. rsc.orgresearchgate.net This occurs when the keteniminium ion is part of a conjugated system that can act as a 4π component, reacting with a 2π dienophile. rsc.orgresearchgate.net

Regioselective and Stereoselective Transformations

Controlling selectivity is a cornerstone of modern synthesis. The reactions involving 1-bromo-N,N,2-trimethylprop-1-en-1-amine and its derived keteniminium ion offer several opportunities for directing the regiochemical and stereochemical outcome of a transformation.

The reaction pathway of keteniminium ions can be profoundly influenced by the substrate's structure, which in turn dictates the reaction conditions. A clear example is seen in intramolecular cycloadditions, where the length of the tether connecting the keteniminium ion to the π-system determines the type of cycloaddition that occurs. nih.govrsc.org

Research has demonstrated a divergent reactivity pattern:

Three-Atom Tethers: When the keteniminium ion and a tethered alkyne are separated by a three-atom linker, the reaction proceeds via an unprecedented [4+2] cycloaddition. This leads to the formation of fused six-membered rings, such as indoline (B122111) and carbazole (B46965) derivatives. nih.govrsc.orgresearchgate.net

Four- or Five-Atom Tethers: In contrast, extending the linker to four or five atoms switches the selectivity completely. These substrates undergo a [2+2] cycloaddition to afford fused cyclobutenyl iminium ions. nih.govrsc.orgresearchgate.net

This selectivity is a powerful tool, allowing for the programmed synthesis of either four- or six-membered rings from structurally related precursors.

Table 2: Influence of Tether Length on Intramolecular Cycloaddition Pathway

| Tether Length (atoms) | Dominant Cycloaddition Pathway | Product Ring System | Example Product Class |

|---|---|---|---|

| 3 | [4+2] Cycloaddition | Fused 6-membered ring | Indolines, Carbazoles |

| 4 | [2+2] Cycloaddition | Fused 4-membered ring | Bicyclic cyclobutenes |

| 5 | [2+2] Cycloaddition | Fused 4-membered ring | Bicyclic cyclobutenes |

While many reactions of keteniminium ions are substrate-controlled, recent efforts have explored catalytic methods to enhance selectivity. The development of catalytic asymmetric cycloadditions represents a significant frontier in this field. nih.govrsc.org By using chiral catalysts, it is possible to influence the stereochemical outcome of the ring-forming step, leading to enantiomerically enriched products.

For instance, computational and experimental studies have shown that it is possible to steer a reaction pathway toward a [2+2] cycloaddition over a competing Claisen-type rearrangement by modulating the electronics of the olefin. acs.org In one example, the use of mild amide activation conditions (2-fluoropyridine and triflic anhydride) enabled the formation of a cis-[2+2] cycloadduct, demonstrating that careful selection of reagents can act as a form of catalytic control over the reaction's direction. acs.org While broadly applied catalytic asymmetric methods for keteniminium ions derived from 1-bromo-N,N,2-trimethylprop-1-en-1-amine are still emerging, these findings provide a proof-of-concept for achieving enantioselective transformations. acs.org

Synthetic Utility in Specific Target Molecule Syntheses

The robust and predictable reactivity of α-haloenamines has led to their application in the total synthesis of complex natural products. The chloro-analogue, 1-chloro-N,N,2-trimethylprop-1-en-1-amine (often called Ghosez's reagent), is more commonly cited, but 1-bromo-N,N,2-trimethylprop-1-en-1-amine can be used for similar transformations and is readily prepared from the chloro-derivative. These reagents are particularly valued for their ability to form activated intermediates under neutral conditions, preserving sensitive functional groups elsewhere in the molecule.

Notable target molecules synthesized using this methodology include:

Caloporoside and Roseophilin: The reagent was used to convert a carboxylic acid into a reactive acid chloride intermediate under neutral conditions, a key step in the total synthesis of these natural products.

Beauvericin (B1667859), Enniatin C, and Bassianolide: In the synthesis of these cyclooligomeric depsipeptides, the reagent was employed for challenging peptide coupling and macrocyclization steps, particularly for forming N-methylated amides.

Strategies in Natural Product Total Synthesis

The utility of α-haloenamines in the total synthesis of natural products is well-documented, particularly for Ghosez's reagent. scientificlabs.co.uk By analogy, 1-bromo-N,N,2-trimethylprop-1-en-1-amine is expected to be a valuable tool in this domain, primarily through its ability to facilitate the formation of amide bonds and other key functional groups under mild conditions.

One of the primary applications of its chloro-analog in natural product synthesis is the conversion of carboxylic acids to their corresponding acid chlorides. scientificlabs.co.ukeburon-organics.com This transformation is crucial for subsequent coupling reactions, such as peptide synthesis. The reaction proceeds under neutral conditions, which is advantageous for substrates bearing sensitive functional groups that are incompatible with harsher reagents like thionyl chloride or oxalyl chloride. nih.gov This mild activation is particularly beneficial in the late stages of a total synthesis where the molecular complexity is high.

For instance, Ghosez's reagent has been successfully employed in the total synthesis of several natural products, including caloporoside, roseophilin, and (-)-enniatin B. scientificlabs.co.uknih.gov In the synthesis of cyclooligomeric depsipeptides like beauvericin and bassianolide, the reagent facilitates the critical amide bond formation and macrocyclization steps. nih.gov Given the similar reactivity profile, 1-bromo-N,N,2-trimethylprop-1-en-1-amine would be expected to perform these transformations with comparable efficiency, potentially offering advantages in cases where a bromide leaving group is preferred.

Table 2: Representative Applications in Natural Product Synthesis (based on the chloro-analog)

| Natural Product | Key Transformation | Reagent | Reference |

| (-)-Enniatin B | Acid chloride formation for peptide coupling | Ghosez's Reagent | scientificlabs.co.uknih.gov |

| Beauvericin | Amide bond formation and macrocyclization | Ghosez's Reagent | nih.gov |

| Bassianolide | Amide bond formation and macrocyclization | Ghosez's Reagent | nih.gov |

| Caloporoside | Conversion of carboxylic acid to acid chloride | Ghosez's Reagent | scientificlabs.co.uk |

| Roseophilin | Conversion of carboxylic acid to acid chloride | Ghosez's Reagent | scientificlabs.co.uk |

Construction of Complex Organic Scaffolds

The construction of complex organic scaffolds often relies on reactions that can form cyclic systems with high stereocontrol. α-Haloenamines, through the generation of keteniminium ions, are potent reagents for cycloaddition reactions, particularly [2+2] and [4+2] cycloadditions. orgsyn.org These reactions provide direct routes to four- and six-membered rings, which are common motifs in a wide array of bioactive molecules.

The reaction of a keteniminium ion, generated in situ from 1-bromo-N,N,2-trimethylprop-1-en-1-amine, with an alkene would lead to a cyclobutaniminium ion. Subsequent hydrolysis of this intermediate furnishes a cyclobutanone. This [2+2] cycloaddition is a powerful method for the construction of four-membered carbocycles. guidechem.com The stereochemical outcome of these reactions can often be controlled, making them highly valuable in asymmetric synthesis.

Similarly, keteniminium ions can participate in [4+2] cycloadditions with dienes, analogous to the Diels-Alder reaction, to form six-membered rings. rsc.org The high electrophilicity of the keteniminium ion allows for reactions with a broad range of dienes, including those that are electron-rich. This versatility enables the rapid assembly of complex polycyclic systems.

The ability of the bromo-analog to undergo these cycloaddition reactions makes it a promising reagent for the synthesis of diverse and complex molecular scaffolds. The resulting cyclobutanones and cyclohexene (B86901) derivatives can serve as versatile intermediates for further functionalization, leading to a wide range of molecular architectures.

Table 3: Cycloaddition Reactions for Scaffold Construction (based on α-chloroenamine reactivity)

| Reaction Type | Reactants | Intermediate | Product Scaffold |

| [2+2] Cycloaddition | Keteniminium ion + Alkene | Cyclobutaniminium ion | Cyclobutanone |

| [4+2] Cycloaddition | Keteniminium ion + Diene | Cyclohexeniminium ion | Cyclohexene derivative |

Synthesis and Reactivity of 1-Chloro-N,N,2-trimethylprop-1-en-1-amine

1-Chloro-N,N,2-trimethylprop-1-en-1-amine, widely known as Ghosez's reagent, is a versatile and powerful tool in organic synthesis. entegris.comnih.gov It is prepared from the reaction of N,N,2-trimethylpropanamide with phosgene (B1210022), followed by dehydrochlorination of the resulting α-chloroiminium chloride intermediate. chemicalbook.com Alternative reagents like phosphorus oxychloride or di- and triphosgene (B27547) can also be employed for its preparation. chemicalbook.com

This reagent is particularly valued for its ability to convert carboxylic acids into their corresponding acid chlorides under strictly neutral conditions, a transformation that has been successfully applied in the total synthesis of several complex natural products, including caloporoside and roseophilin. chemicalbook.comscientificlabs.co.uk Beyond acid activation, its utility extends to the halogenation of alcohols, the coupling of acids with organometallics, and as a reactive synthon for [2+2] cycloaddition reactions, where it behaves as a more reactive equivalent of dimethylketene. chemicalbook.comchemimpex.com The high reactivity of α-haloenamines like Ghosez's reagent stems from their ability to ionize, either spontaneously or with catalysis, to form highly electrophilic keteniminium ions. These intermediates readily add a variety of nucleophiles and participate in cycloadditions. orgsyn.org

In the realm of halogenation reactions, the reactivity of halogens generally follows the order: fluorine > chlorine > bromine > iodine. mt.comlibretexts.org This trend is reflected in the comparative reactivity of α-haloenamines. 1-Chloro-N,N,2-trimethylprop-1-en-1-amine is generally more reactive than its bromo counterpart. This difference in reactivity allows for the synthesis of the bromo analogue from the chloro derivative. For instance, 1-bromo-N,N,2-trimethylpropenylamine can be obtained from the reaction of the corresponding chloro compound with refluxing dibromomethane (B42720). orgsyn.org

The higher reactivity of the chloro analogue can be attributed to the greater electronegativity of chlorine compared to bromine, which influences the polarization of the carbon-halogen bond and the stability of the resulting keteniminium intermediate. mt.com While both chloro and bromo enamines are effective reagents, the choice between them can be dictated by the desired reactivity and selectivity for a specific transformation. msu.eduyoutube.com

Table 1: Comparative Reactivity in Halogenation

| Halogen Analogue | General Reactivity Trend | Synthetic Interconversion |

|---|---|---|

| Fluoro | Highest | Can be synthesized from chloro analogue |

| Chloro | High | Precursor to bromo and iodo analogues |

| Bromo | Moderate | Can be synthesized from chloro analogue |

| Iodo | Lowest (most reactive leaving group) | Synthesized in situ from chloro analogue |

Exploration of Fluoro and Iodo Analogues

The synthetic potential of α-haloenamines extends beyond the common chloro and bromo derivatives to include fluoro and iodo analogues, each possessing unique properties and reactivity profiles.

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorinated compounds highly valuable in pharmaceutical and materials science. acs.orgenamine.net α-Fluoro enamines can be readily synthesized from their corresponding α-chloro enamines. A common method involves the reaction of the chloro derivative with a fluoride (B91410) salt, such as potassium or cesium fluoride. orgsyn.org

The synthesis of fluorinated amines and related building blocks is an area of active research. nih.govyoutube.com Reagents like DAST (diethylaminosulfur trifluoride) and sulfur tetrafluoride are employed for various fluorination reactions. enamine.netyoutube.com Fluorinated enamines, once formed, can serve as precursors to other valuable fluorinated compounds, leveraging the unique reactivity conferred by the fluorine atom. researchgate.netresearchgate.net The high stability of the carbon-fluorine bond often makes these compounds less susceptible to degradation compared to their heavier halogen counterparts. mt.com

In contrast to their fluoro analogues, α-iodo enamines are generally less stable. chemicalbook.comorgsyn.org They are often prepared in situ immediately before use to avoid decomposition. orgsyn.org A convenient method for their preparation is the reaction of an α-chloro enamine, such as Ghosez's reagent, with potassium iodide. orgsyn.org

While iodine is the least reactive halogen in terms of electrophilic halogenation, the carbon-iodine bond is the weakest among the halogens. libretexts.orglibretexts.org This makes the iodide an excellent leaving group. Consequently, iodoenamines can exhibit high reactivity in reactions where the C-I bond is cleaved, such as in nucleophilic substitution or coupling reactions. organic-chemistry.orgnih.gov The lability of iodoenamines requires careful handling; they must be stored in sealed tubes and protected from moisture. chemicalbook.com

Modified Enamine-Halide Structures

The reactivity of the enamine scaffold is not solely dictated by the halogen atom; the substituents on the nitrogen atom also play a crucial role in modulating the electronic properties and steric environment of the molecule. jst.go.jp In most common enamines, the nitrogen is substituted with alkyl groups. jst.go.jp However, altering these substituents can lead to profound changes in reactivity.

For instance, introducing an oxygen-containing substituent on the nitrogen, such as an N-alkoxy group, can invert the normal polarity of the enamine. jst.go.jp This "umpolung" strategy allows the α-carbon, which is typically nucleophilic, to react as an electrophile, opening up new synthetic pathways. jst.go.jp The nature of the N-substituent can also influence the efficiency of reactions involving the enamine. Studies on the reductive coupling of imines and allenamides have shown that modifying the N-substituent on the imine electrophile can significantly improve reaction yields. researchgate.net

Derivatives and Analogues of 1 Bromo N,n,2 Trimethylprop 1 En 1 Amine

Variations in Alkene Substitution Patterns

The substitution pattern of the alkene component of α-bromoenamines is a key determinant of their stability and reactivity. While 1-bromo-N,N,2-trimethylprop-1-en-1-amine features two methyl groups on the β-carbon of the alkene, modifications to these substituents can alter the electronic and steric nature of the double bond. Research into this area, however, remains highly specialized, with limited publicly available data on a systematic variation of these β-substituents.

Generally, the stability of an alkene increases with the number of alkyl substituents attached to the double bond carbons, a principle known as Zaitsev's rule. This increased stability is attributed to hyperconjugation and steric effects. In the context of α-bromoenamines, the electronic interplay between the electron-donating N,N-dialkylamino group and the electron-withdrawing bromine atom creates a polarized C=C bond. Changing the substituents on the β-carbon (C2) from methyl groups to other alkyl or aryl groups would modulate this electronic balance and steric environment.

For instance, replacing the methyl groups with bulkier alkyl groups would likely increase steric hindrance around the double bond, potentially influencing its reactivity in subsequent reactions like cycloadditions or cross-coupling. Conversely, substituting with electron-withdrawing or electron-donating aryl groups would significantly alter the electron density of the π-system, which would, in turn, affect its susceptibility to electrophilic or nucleophilic attack.

Detailed experimental data on these specific variations are not widely reported in publicly accessible literature. The synthesis of such analogues would typically involve the reaction of a suitably substituted tertiary amide with a brominating agent or the formation and subsequent reaction of a corresponding keteniminium salt. The characterization of these analogues would provide valuable insight into the structure-activity relationships within this class of compounds. Without specific research findings, a comparative data table cannot be constructed.

Advanced Analytical Techniques in the Study of 1 Bromo N,n,2 Trimethylprop 1 En 1 Amine

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic techniques are fundamental in elucidating reaction mechanisms by providing insight into the structural changes of molecules. However, specific studies detailing the comprehensive spectroscopic characterization of 1-bromo-N,N,2-trimethylprop-1-en-1-amine for mechanistic elucidation are not widely available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, allowing for the identification of reactants, intermediates, and products.

Detailed Research Findings: Specific studies utilizing NMR spectroscopy to monitor reactions involving 1-bromo-N,N,2-trimethylprop-1-en-1-amine have not been identified in a comprehensive review of scientific databases. Consequently, no specific NMR spectral data or detailed research findings can be presented.

Data Table: Due to the absence of research data, an interactive data table for NMR spectroscopy could not be generated.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For 1-bromo-N,N,2-trimethylprop-1-en-1-amine, key functional groups would include the carbon-carbon double bond (C=C), the carbon-bromine bond (C-Br), and the carbon-nitrogen bond (C-N).

Detailed Research Findings: While the theoretical positions of these functional group absorptions can be predicted, specific, experimentally determined IR spectra for 1-bromo-N,N,2-trimethylprop-1-en-1-amine are not available in the reviewed literature. Therefore, a detailed analysis based on published research findings cannot be provided.

Data Table: An interactive data table for IR spectroscopy is not available due to the lack of specific experimental data.

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying reaction products and assessing sample purity.

Detailed Research Findings: No specific mass spectrometry studies detailing the fragmentation patterns or purity assessment of 1-bromo-N,N,2-trimethylprop-1-en-1-amine or its reaction products have been found in publicly accessible scientific literature.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating components of a mixture and quantifying the amount of each component.

Detailed Research Findings: There is a lack of published research detailing specific chromatographic methods developed for the separation and quantification of 1-bromo-N,N,2-trimethylprop-1-en-1-amine. Therefore, information on retention times, column specifications, and detector responses is not available.

Future Perspectives in 1 Bromo N,n,2 Trimethylprop 1 En 1 Amine Research

Development of Novel Synthetic Methodologies

Future research is anticipated to focus on the development of more efficient, sustainable, and versatile methods for the synthesis of 1-bromo-N,N,2-trimethylprop-1-en-1-amine and related α-bromoenamines. While classical methods often rely on the bromination of the corresponding enamine or conversion from an α-chloro precursor, these approaches can sometimes be limited by harsh reaction conditions or the availability of starting materials.

Novel synthetic strategies are expected to emerge, potentially including:

Catalytic Direct C-H Bromination: The development of catalytic systems, possibly employing transition metals, for the direct C-H bromination of N,N,2-trimethylprop-1-en-1-amine would represent a significant advancement in atom economy and procedural simplicity.

Electrochemical Synthesis: Electrochemical methods offer a green and highly tunable approach to halogenation. acs.org Future work may explore the electrochemical bromination of suitable precursors to afford the target compound with high selectivity and under mild conditions.

Mechanochemical Synthesis: Solid-state synthesis through mechanochemistry could provide a solvent-free and energy-efficient route to 1-bromo-N,N,2-trimethylprop-1-en-1-amine, minimizing waste and simplifying purification.

These innovative approaches would not only enhance the accessibility of this specific reagent but also contribute to the broader field of halogenated enamine synthesis.

Expansion of Synthetic Applications in Emerging Fields

While 1-bromo-N,N,2-trimethylprop-1-en-1-amine has potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its application in emerging scientific fields remains largely unexplored. Future research is poised to investigate its utility in areas such as materials science, catalysis, and polymer chemistry.

The inherent reactivity of the carbon-bromine bond and the enamine moiety could be leveraged for:

Polymer Chemistry: The vinyl group in 1-bromo-N,N,2-trimethylprop-1-en-1-amine could potentially be utilized in polymerization reactions. Furthermore, the bromine atom could serve as a site for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. The interaction between halogenated compounds and amines is also being explored in the context of halogen bonding for the synthesis of fluorine-containing polymers, suggesting analogous possibilities for bromo-enamines.

Materials Science: The unique electronic and steric properties of this compound could be exploited in the design of novel organic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors. The incorporation of the bromo-enamine moiety into larger molecular frameworks could modulate their electronic and photophysical properties.

In-depth Computational Modeling for Reaction Prediction and Optimization

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting chemical reactivity. In the context of 1-bromo-N,N,2-trimethylprop-1-en-1-amine, in-depth computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in several key areas.

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates involved in reactions of 1-bromo-N,N,2-trimethylprop-1-en-1-amine, helping to rationalize observed product distributions and stereoselectivities.

Reactivity Prediction: Computational models can be developed to predict the reactivity of this compound with a wide range of electrophiles and nucleophiles, accelerating the discovery of new synthetic applications.

Catalyst Design: For reactions where this compound is used in conjunction with a catalyst, computational modeling can aid in the design of more efficient and selective catalysts by simulating the interactions between the substrate, reagent, and catalyst.

The synergy between experimental and computational approaches will be crucial for unlocking the full synthetic potential of this and other halogenated enamines.

Integration with Flow Chemistry and Automated Synthesis Platforms

The highly reactive and potentially hazardous nature of many halogenating agents and reactive intermediates makes their synthesis and use well-suited for flow chemistry and automated platforms. softecks.inrsc.orgrsc.orgresearchgate.net The integration of these technologies into the synthesis and application of 1-bromo-N,N,2-trimethylprop-1-en-1-amine is a promising area for future research.

Key advantages of this integration include:

Enhanced Safety: Flow reactors, with their small reaction volumes and excellent heat and mass transfer capabilities, can mitigate the risks associated with highly exothermic or rapid reactions, such as bromination. eurekaselect.comresearchgate.netnih.govmdpi.com

Improved Control and Reproducibility: The precise control over reaction parameters (temperature, pressure, residence time, and stoichiometry) afforded by flow systems can lead to higher yields, selectivities, and improved reproducibility compared to batch processes.

On-Demand Generation and Use: 1-bromo-N,N,2-trimethylprop-1-en-1-amine, as a reactive intermediate, could be generated in a flow reactor and immediately used in a subsequent reaction step without the need for isolation and purification, which is a key advantage of continuous-flow synthesis. nih.gov

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the optimization of synthetic protocols and the discovery of new reactions. wikipedia.orgsynplechem.comchemrxiv.org

The application of these technologies will not only make the synthesis and use of 1-bromo-N,N,2-trimethylprop-1-en-1-amine more efficient and safer but will also enable its integration into more complex, multi-step automated synthetic sequences.

Designing Next-Generation Halogenated Enamine Reagents

The knowledge gained from the study of 1-bromo-N,N,2-trimethylprop-1-en-1-amine can serve as a foundation for the rational design of new and improved halogenated enamine reagents. By systematically modifying the substituents on the enamine backbone, it will be possible to fine-tune the reagent's reactivity, selectivity, and physical properties.

Future design efforts may focus on:

Modulating Reactivity: The electronic and steric nature of the substituents on the nitrogen atom and the double bond can be varied to either increase or decrease the nucleophilicity of the enamine and the reactivity of the carbon-halogen bond.

Introducing Chirality: The incorporation of chiral auxiliaries into the enamine structure could lead to the development of novel reagents for asymmetric synthesis.

Enhancing Stability and Handling: Modifications to the molecular structure could lead to reagents that are less sensitive to moisture and air, making them easier to handle and store.

Expanding Functional Group Compatibility: The design of new halogenated enamines with a broader range of compatible functional groups will expand their utility in the synthesis of complex molecules.

Structure-activity relationship (SAR) studies, combining experimental and computational approaches, will be essential in guiding the design of these next-generation reagents. nih.govnih.gov

Q & A

Q. What are the primary synthetic applications of 1-bromo-N,N,2-trimethylprop-1-en-1-amine in organic chemistry?

This compound is widely used as a halogenating agent for converting carboxylic acids to acid bromides under neutral conditions. Its mechanism involves nucleophilic displacement of the bromide, facilitated by the electron-withdrawing effect of the enamine group, which activates the carboxylic acid for substitution . Methodologically, it is preferred over phosphorus-based reagents (e.g., PBr₃) due to milder reaction conditions and reduced byproduct formation.

Q. How does the reactivity of 1-bromo-N,N,2-trimethylprop-1-en-1-amine compare to its chloro analog in halogenation reactions?

The bromo derivative exhibits faster reaction kinetics compared to the chloro analog (e.g., 1-chloro-N,N,2-trimethylprop-1-en-1-amine) due to the lower bond dissociation energy of C–Br vs. C–Cl. However, the bromo compound may require stricter temperature control (<0°C) to prevent decomposition, as noted in analogous protocols . Selectivity studies suggest the bromo reagent is more effective for sterically hindered carboxylic acids.

Advanced Research Questions

Q. What methodological considerations are critical when employing 1-bromo-N,N,2-trimethylprop-1-en-1-amine in the synthesis of acid bromides under neutral conditions?

- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to stabilize the reactive intermediate .

- Stoichiometry : A 1.2:1 molar ratio (reagent:carboxylic acid) minimizes excess reagent while ensuring complete conversion .

- Workup : Sequential quenching with aqueous NaHCO₃ and extraction with ethyl acetate removes residual amines and HBr byproducts . Contradictions in yield optimization (e.g., solvent polarity effects) should be resolved via kinetic studies using in situ FTIR or NMR monitoring .

Q. How can researchers mitigate the risk of nitrosamine formation when using tertiary amine-containing reagents like 1-bromo-N,N,2-trimethylprop-1-en-1-amine?

Tertiary amines are known nitrosamine precursors under acidic or nitrosating conditions (e.g., NOₓ contaminants). Mitigation strategies include:

- Process Controls : Avoid nitrite-containing solvents or reagents; use degassed solvents to exclude NOₓ .

- Analytical Monitoring : Quantify nitrosamines (e.g., via LC-MS/MS with a limit of detection <10 ppb) in final products .

- Storage : Store the reagent under inert atmosphere (N₂/Ar) at –20°C to suppress amine degradation .

Q. What analytical techniques are recommended for characterizing reaction intermediates when using 1-bromo-N,N,2-trimethylprop-1-en-1-amine in multi-step syntheses?

- NMR Spectroscopy : ¹H/¹³C NMR identifies intermediates via characteristic shifts (e.g., δ 160–170 ppm for enamine carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions, while tandem MS/MS elucidates fragmentation pathways .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates, though the compound’s volatility may require low-temperature trapping .

Contradictions and Resolutions

- Discrepancy in Reaction Efficiency : reports >90% yields for aromatic acids, while notes lower yields (70–75%) for aliphatic substrates. Resolution: Steric hindrance in aliphatic acids may necessitate longer reaction times or catalytic additives (e.g., DMAP) .

- Nitrosamine Risk : While emphasizes nitrosamine testing, highlights raw material contamination as a source. Resolution: Implement supplier audits and in-process controls for amines/nitrosating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.